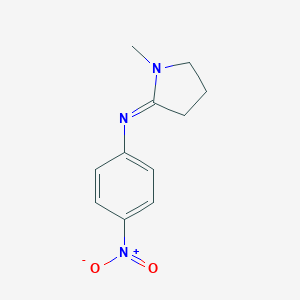
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol It is characterized by a pyrrolidine ring substituted with a methyl group and a 4-nitrophenylimino group
Vorbereitungsmethoden
The synthesis of 1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine typically involves the reaction of 1-methylpyrrolidine with 4-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s ability to interact with biological targets due to its structural flexibility and ability to form hydrogen bonds .
Vergleich Mit ähnlichen Verbindungen
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Pyrrolizines: Studied for their anti-inflammatory and analgesic properties.
Prolinol: Used in the synthesis of chiral catalysts and ligands
These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities, highlighting the unique properties of this compound.
Eigenschaften
CAS-Nummer |
17536-04-8 |
|---|---|
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine |
InChI |
InChI=1S/C11H13N3O2/c1-13-8-2-3-11(13)12-9-4-6-10(7-5-9)14(15)16/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
DRMVHXFUXPZWOI-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CN1CCCC1=NC2=CC=C(C=C2)[N+](=O)[O-] |
Key on ui other cas no. |
17536-04-8 |
Synonyme |
N-(1-Methylpyrrolidin-2-ylidene)-4-nitro-1-benzenamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















